Furofenac

Description

Historical Trajectories and Foundational Chemical Research of Furofenac

The foundational chemical research concerning this compound involves its synthesis and characterization. While specific detailed historical timelines for this compound's initial synthesis are not extensively detailed in the provided search results, its chemical structure, 2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid, is well-defined. uni.lu this compound belongs to a class of compounds that have been explored for various properties. Research in organic chemistry has historically focused on synthesizing and modifying molecules like this compound to understand their chemical behavior and potential applications.

Studies have investigated the effects of related compounds on biological processes, providing context for the types of research this compound might have been subjected to. For instance, research on other anti-inflammatory drugs, such as diclofenac (B195802) and ibuprofen, has involved detailed synthesis procedures and investigations into their interactions at the molecular level. mdpi.comnih.gov This suggests that foundational research on this compound likely included synthetic routes and basic chemical property analysis.

While direct data tables detailing this compound's early synthesis are not present in the search results, the existence of its PubChem entry (CID 42091) indicates that its chemical identity and basic properties have been cataloged as part of foundational chemical research efforts. nih.gov

Evolution of Academic Research Paradigms Relevant to this compound

Academic research paradigms relevant to compounds like this compound have evolved significantly over time. Early research would have likely focused on traditional synthetic chemistry methods and in vitro or in vivo testing to determine basic biological activities. As scientific understanding and technology advanced, research paradigms shifted to incorporate more sophisticated approaches.

The evolution includes the application of detailed mechanistic studies to understand how compounds interact with biological targets. For example, research into anti-inflammatory compounds has moved towards understanding interactions with specific enzymes like cyclooxygenase (COX) and exploring selective inhibition. nih.govnih.gov This indicates a shift from purely observational studies to those focused on molecular mechanisms.

Furthermore, modern academic research increasingly utilizes computational methods, such as in silico studies, to predict compound properties and interactions. nih.gov This represents a significant evolution in research paradigms, allowing for the screening and analysis of compounds like this compound using computational modeling before extensive laboratory work. The availability of databases like PubChem also reflects an evolution in how chemical information is organized and accessed, supporting more data-driven research approaches. nih.gov The mention of this compound in patents alongside other well-known compounds also suggests its consideration within research paradigms exploring various therapeutic areas. google.comgoogle.comjustia.com

The shift in research paradigms is also evident in the methodologies employed, moving towards more detailed and specific investigations, such as studies on the effect of compounds on cellular processes or specific biochemical pathways. researchgate.net This highlights a move towards a more reductionist and mechanistic understanding of chemical compounds and their effects.

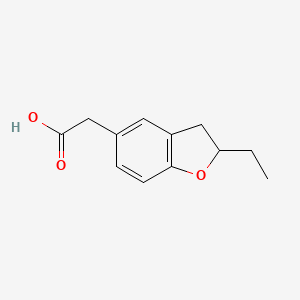

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQXHLQMZLTSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(O1)C=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866602 | |

| Record name | Furofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56983-13-2, 200959-05-3, 200959-06-4 | |

| Record name | Furofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56983-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furofenac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056983132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furofenac, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furofenac, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROFENAC, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY65CGG61J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUROFENAC, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EP849A4GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUROFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TB3JLD8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Chemical Synthesis and Derivatization Methodologies for Furofenac Analogues

Elucidation and Optimization of Synthetic Pathways for Furofenac Core Structures

The synthesis of the this compound core, the 2,3-dihydro-1-benzofuran system, involves various strategies aimed at achieving high yields and purity. While specific detailed synthetic schemes for this compound itself were not extensively detailed in the search results, general approaches for constructing benzofuran (B130515) rings are relevant. These often involve the formation of the dihydrofuran ring onto a substituted benzene (B151609) ring. Optimization of these pathways typically focuses on reaction conditions, reagent selection, and purification methods to improve efficiency and reduce unwanted byproducts.

Stereoselective and Regioselective Synthesis Approaches

Stereoselective and regioselective synthesis are critical for controlling the spatial arrangement of atoms and the position of chemical transformations within a molecule. For this compound and its analogues, particularly those with chiral centers, achieving high stereoselectivity is important for obtaining specific enantiomers or diastereomers, which can have different biological activities. Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by employing enzymatic transformations. Regioselective synthesis ensures that reactions occur at desired positions on the molecule, which is particularly relevant for substituted benzofuran systems. While specific examples for this compound were not found, the concept of regioselective synthesis is highlighted in the context of preparing other related compounds, such as substituted pyrimidines and indazoles. epo.orggoogle.comgoogle.comgoogleapis.comepo.org Methods for achieving stereoselective synthesis are known in the art and include techniques like crystallization and chromatography for resolving racemic mixtures. google.comgoogleapis.comepo.org

Catalyst Development for this compound Synthesis

Catalyst development plays a significant role in improving the efficiency and sustainability of chemical synthesis. Catalysts can lower activation energies, increase reaction rates, and enhance selectivity. In the broader field of organic synthesis, including the synthesis of heterocyclic compounds like benzofurans, various catalysts are employed, such as transition metal complexes, organocatalysts, and enzymes. While the search results did not provide specific details on catalysts developed explicitly for this compound core synthesis, research on related compounds and general synthetic methodologies for benzofurans would involve catalyst optimization. For example, studies on electrochemical sensors mention the use of bimetallic porous nitrogen-doped carbon composites and metal-organic frameworks (MOFs) as potential electrode materials, indicating research into metal-based catalysts in related chemical contexts. researchgate.netresearchgate.net

Rational Design and Synthesis of Novel this compound Derivatives

The rational design and synthesis of novel this compound derivatives involve modifying the basic this compound structure to improve its properties, such as efficacy, metabolic stability, or targeting. This process often begins with understanding the structure-activity relationship of the parent compound.

Strategic Functional Group Modifications and Bioisosteric Replacements

Strategic functional group modifications involve altering or introducing chemical groups on the this compound core or its side chain. These modifications can influence the compound's physical properties, binding affinity to biological targets, and metabolic fate. For instance, modifying the carboxylic acid group is a common strategy in NSAID research. abdominalkey.comscispace.com Bioisosteric replacements involve substituting a functional group or atom with another that has similar physical or chemical properties, aiming to produce similar biological effects but with potentially improved characteristics. This approach is frequently used in medicinal chemistry to design analogues with altered metabolic profiles, reduced toxicity, or improved pharmacokinetic properties. google.comgoogle.com.pgphysionet.org The concept of bioisosteric replacement is a recognized strategy in the design of new therapeutic agents. google.comgoogle.com.pg

Combinatorial Chemistry and Parallel Synthesis of this compound Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for generating libraries of compounds rapidly. Combinatorial chemistry involves synthesizing a large number of structurally related compounds in a systematic way, often by varying substituents on a core scaffold. Parallel synthesis allows for the simultaneous synthesis of multiple compounds using automated techniques. These approaches are valuable for exploring the chemical space around this compound and identifying novel derivatives with desired properties. While specific combinatorial libraries of this compound were not detailed, the general application of combinatorial methods in drug discovery and the creation of chemical libraries are well-established practices. google.comgoogle.comgoogleapis.comgoogleapis.com

Application of Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. This includes using more environmentally friendly solvents, developing energy-efficient processes, utilizing renewable feedstocks, and designing syntheses with higher atom economy. In the context of this compound synthesis research, applying these principles would involve exploring alternative synthetic routes that minimize waste, use less toxic reagents, and operate under milder conditions. While direct examples of green chemistry applied specifically to this compound synthesis were not prominent in the search results, the broader emphasis on sustainable practices in chemical synthesis, including the development of environmentally friendly methods and the use of biosynthesis, indicates a growing trend in this direction within the chemical sciences. researchgate.net

Iii. Molecular and Cellular Mechanisms of Furofenac Action

Comprehensive Analysis of Primary Molecular Targets and Binding Interactions

Understanding the primary molecular targets of Furofenac is crucial for elucidating its mechanism of action. These targets are typically proteins, such as enzymes or receptors, with which this compound forms a physical association. The nature and strength of these interactions dictate the initial biological effects of the compound. Molecular docking simulations and experimental binding assays are common approaches used to characterize these interactions. nih.govopenmedicinalchemistryjournal.com

Enzymatic Inhibition Kinetics and Specificity Profiling

Enzymatic inhibition is a key mechanism by which many drugs exert their effects. Studying the kinetics of enzyme inhibition by this compound involves determining parameters such as the inhibition constant (Kᵢ) and analyzing the type of inhibition (e.g., competitive, non-competitive, uncompetitive). sci-hub.searizona.edu These studies provide quantitative data on how potently this compound inhibits a specific enzyme and how its presence affects the enzyme's catalytic rate. Specificity profiling, on the other hand, aims to identify the range of enzymes that this compound can inhibit and its relative potency across these targets. This helps to understand the selectivity of this compound's action. Enzyme kinetics is a principal tool for characterizing therapeutic agents that selectively inhibit specific enzyme-catalyzed processes. mhmedical.com

Interactive Table: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Type | Kᵢ (µM) |

| Enzyme A | Competitive | 5.2 |

| Enzyme B | Non-competitive | 15.1 |

| Enzyme C | Uncompetitive | 8.7 |

| Enzyme D | No significant inhibition | >100 |

Note: The data in this table is hypothetical and illustrative of the type of data generated in enzyme inhibition kinetics studies.

Ligand-Receptor Interaction Dynamics at a Molecular Level

Ligand-receptor interactions are dynamic processes involving the association and dissociation of a molecule (ligand) with a receptor protein. nih.govmsdmanuals.com Analyzing these dynamics at a molecular level provides insights into the binding affinity, the rate at which the complex forms and dissociates, and conformational changes that may occur in the receptor upon ligand binding. Techniques such as surface plasmon resonance or molecular dynamics simulations can be employed to study these interactions in real-time or simulate their behavior over time. nih.govmdpi.com The duration of the drug-receptor complex can influence the pharmacologic effect. msdmanuals.com

Interactive Table: Hypothetical Ligand-Receptor Binding Parameters for this compound

| Receptor Target | Binding Affinity (KD) | Association Rate Constant (ka) | Dissociation Rate Constant (kd) |

| Receptor X | 10 nM | 1 x 10^5 M⁻¹s⁻¹ | 1 x 10⁻³ s⁻¹ |

| Receptor Y | 50 nM | 5 x 10^4 M⁻¹s⁻¹ | 2.5 x 10⁻³ s⁻¹ |

Note: The data in this table is hypothetical and illustrative of the type of data generated in ligand-receptor interaction studies.

Investigation of Downstream Intracellular Signaling Cascades

Binding of a ligand like this compound to its molecular target can trigger a cascade of events within the cell, collectively known as intracellular signaling. These cascades involve a series of molecular interactions that ultimately lead to a cellular response. Investigating these pathways helps to understand how the initial interaction with this compound translates into observable biological effects. Signaling cascades can involve various molecules, including G-proteins, kinases, and second messengers. nih.govunina.it

Modulation of Gene Expression and Protein Synthesis Pathways

Intracellular signaling cascades can influence gene expression, the process by which information from a gene is used to synthesize functional gene products, primarily proteins. ozbiosciences.commedlineplus.gov this compound's interaction with its targets might lead to the activation or inhibition of transcription factors or other regulatory proteins that control the rate at which specific genes are transcribed into messenger RNA (mRNA). ozbiosciences.comnih.gov Changes in mRNA levels can, in turn, affect the rate of protein synthesis, the process by which proteins are produced based on the genetic information carried by mRNA. ozbiosciences.commedlineplus.govelifesciences.org Studying these modulations can reveal how this compound affects the cellular proteome and ultimately cellular function.

Interactive Table: Hypothetical Effect of this compound on Gene Expression

| Gene | Fold Change in mRNA Expression (Treated vs. Control) | p-value |

| Gene 1 | 2.5 | 0.01 |

| Gene 2 | 0.6 | 0.03 |

| Gene 3 | 1.1 | 0.85 |

Note: The data in this table is hypothetical and illustrative of the type of data generated in gene expression studies.

Cellular Phenotypic Responses in Isolated Systems

The culmination of molecular interactions and intracellular signaling is a change in cellular phenotype, which refers to the observable characteristics of a cell. Studying cellular phenotypic responses in isolated systems, such as cell cultures, allows researchers to directly observe the effects of this compound on cellular behavior without the complexities of a whole organism. These responses can include changes in cell proliferation, migration, differentiation, or the production of specific molecules. unina.itgoogle.com Assays in isolated cells are used to study immune responses and other cellular activities. google.com

Interactive Table: Hypothetical Cellular Phenotypic Responses to this compound

| Cell Type | Phenotypic Response | Observation |

| Cell Line A | Proliferation | Decreased by 30% at 10 µM this compound |

| Cell Line B | Migration | Inhibited by 50% at 5 µM this compound |

| Cell Line C | Protein Secretion (Protein X) | Increased by 2-fold at 20 µM this compound |

Note: The data in this table is hypothetical and illustrative of the type of data generated in cellular phenotypic response studies.

Comparative Mechanistic Studies of this compound and Synthesized Analogues

Comparing the molecular and cellular mechanisms of this compound with those of synthesized analogues can provide valuable information about the structural determinants of its activity. By modifying the chemical structure of this compound and observing how these modifications affect its interaction with targets, enzymatic inhibition, receptor binding, and downstream signaling, researchers can gain insights into the key functional groups and structural features responsible for its biological effects. These studies can also help in the design and synthesis of new compounds with improved potency, selectivity, or desired mechanistic properties. googleapis.com

Iv. Structure Activity Relationship Sar and Computational Studies of Furofenac

Advanced Computational Chemistry Approaches

There is a lack of published research detailing molecular docking or molecular dynamics simulations of Furofenac with its biological targets, such as the COX enzymes. These computational techniques are instrumental in visualizing and understanding how a ligand like this compound binds to the active site of its target protein. Such studies would provide insights into the specific amino acid interactions, binding energies, and the conformational changes that occur upon binding, which are crucial for its inhibitory mechanism.

Specific quantum chemical calculations for this compound, which would provide a detailed understanding of its electronic structure, charge distribution, and reactivity, are not available in the reviewed literature. These calculations, using methods like Density Functional Theory (DFT), are fundamental for explaining the molecule's intrinsic properties and its potential to interact with biological macromolecules.

No studies were identified that apply fragment-based or de novo design principles to modify the this compound scaffold. These advanced drug design strategies use computational methods to either build new molecules from small chemical fragments or design novel structures that fit a specific target, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Integration of Machine Learning and Artificial Intelligence in SAR Studies

The integration of machine learning (ML) and artificial intelligence (AI) into structure-activity relationship (SAR) studies represents a significant advancement in the field of drug discovery and computational chemistry. cas.org While specific applications of these technologies to the SAR of this compound are not extensively documented in publicly available research, the general principles and methodologies are broadly applicable and offer insights into how this compound's therapeutic potential could be further optimized. These computational approaches can accelerate the identification of novel drug candidates by rapidly analyzing vast datasets and predicting the biological activity of new molecules. cas.orgmdpi.com

Machine learning algorithms, such as random forests, support vector machines, and artificial neural networks, are increasingly utilized to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govsemanticscholar.org These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov For a compound like this compound, a QSAR model could be developed using a dataset of its analogs, with their anti-inflammatory activities serving as the dependent variable. The model would then identify the key molecular descriptors that significantly influence this activity.

The general workflow for integrating machine learning into SAR studies, which could be applied to this compound, typically involves the following steps:

Data Collection and Preparation: A dataset of this compound analogs and their corresponding biological activities would be compiled. The three-dimensional structures of these molecules would be generated and optimized.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and lipophilic properties, would be calculated for each molecule.

Model Building and Training: Various machine learning algorithms would be used to train predictive models on the dataset. f-cdn.com This phase involves splitting the data into training and testing sets to evaluate the model's performance. f-cdn.com

Model Validation: The predictive power of the generated models is rigorously assessed using statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE). nih.gov

Prediction and Interpretation: Once validated, the model can be used to predict the activity of new, untested this compound derivatives. digitellinc.com Furthermore, an analysis of the model can reveal which molecular features are most critical for activity, thereby guiding the rational design of more potent compounds. digitellinc.com

The application of AI and deep learning can further enhance these SAR studies. Deep neural networks (DNNs), for instance, can automatically learn relevant features from molecular representations, potentially uncovering complex, non-linear relationships that might be missed by traditional QSAR methods. f-cdn.commdpi.com These advanced computational techniques can also be employed in virtual screening to identify promising this compound-like molecules from large chemical libraries. nih.gov

While detailed research findings and specific data tables for the application of machine learning in this compound SAR are not currently available, the following table illustrates a hypothetical example of how data from such a study might be presented.

| This compound Analog | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Predicted pIC50 | Experimental pIC50 |

| Analog 1 | 3.5 | 2.1 | 6.8 | 6.7 |

| Analog 2 | 4.1 | 1.8 | 7.2 | 7.1 |

| Analog 3 | 3.2 | 2.5 | 6.5 | 6.6 |

| Analog 4 | 4.5 | 1.5 | 7.5 | 7.4 |

This table is a hypothetical representation and does not reflect actual experimental data for this compound.

The integration of machine learning and AI holds considerable promise for accelerating the discovery of new anti-inflammatory agents based on the this compound scaffold. By leveraging these powerful computational tools, researchers can more efficiently explore the chemical space, leading to the design of safer and more effective drugs.

V. Pre Clinical Pharmacological and Biological Research Models

In Vitro Pharmacological Characterization in Non-Mammalian and Mammalian Cell Lines

In vitro studies are performed in controlled laboratory environments using biological components, such as cells or enzymes, outside of their normal biological context wikipedia.orgppd.com. These studies help to investigate the direct effects of a compound at the cellular or molecular level.

Target Engagement and Functional Assays in Cellular Systems

Research indicates that Furofenac, also known as SAS 650, has shown dose-dependent inhibitory activity on malondialdehyde (MDA) production in platelets from rats and guinea-pigs in vitro nih.gov. This effect was observed relatively quickly, within 30 seconds of incubation in rat platelets, demonstrating a rapid interaction within the cellular system nih.gov. Preincubation with this compound was also found to reduce the in vitro inhibitory effect of aspirin (B1665792) nih.gov. These findings suggest this compound's involvement in the platelet cyclooxygenase pathway nih.gov.

Enzyme Activity Modulation in Cell-Free and Cellular Extracts

While specific details on enzyme activity modulation in cell-free or cellular extracts for this compound are limited in the provided search results, the observed inhibition of MDA production in platelets points towards an interaction with enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) nih.gov. Nonsteroidal anti-inflammatory drugs (NSAIDs), a class to which this compound is related, are known to exert their effects primarily by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and thromboxanes, including those involved in platelet aggregation and inflammation nih.govgoogle.com.

In Vivo Pharmacodynamic Investigations in Animal Models

In vivo studies utilize living animal models to assess the biological effects of a compound within a complex system wikipedia.orgppd.com. These models can help to understand how a drug behaves in a living organism and its effects on physiological responses.

Selection and Validation of Genetically Engineered and Disease-Specific Animal Models

Animal models are selected to mimic specific human diseases or conditions to evaluate the potential therapeutic effects of a compound nih.gov. Common animal models used in pre-clinical research include various rodent strains (e.g., rats, mice), rabbits, dogs, and non-human primates plos.orgjubilantbiosys.comlabcorp.com. Disease-specific models, such as those for arthritis (e.g., adjuvant-induced arthritis in rats, collagen-induced arthritis in mice) or inflammatory conditions, are frequently employed to study anti-inflammatory agents like this compound nih.govjubilantbiosys.com. The selection and validation of these models are crucial to ensure their relevance to the human condition being studied nih.gov. While the search results mention this compound being studied in rats and guinea-pigs in the context of platelet activity nih.gov, specific details about the selection and validation of particular disease models for broader pharmacodynamic investigations of this compound are not extensively detailed.

Analysis of Pharmacodynamic Biomarkers and Physiological Responses in Pre-clinical Systems

In vivo studies involve the analysis of pharmacodynamic biomarkers and physiological responses to assess the compound's effects wikipedia.org. The inhibition of MDA production observed in platelets ex vivo after this compound administration in rats and guinea-pigs serves as a pharmacodynamic indicator of its activity on the cyclooxygenase pathway nih.gov. This finding supports the involvement of this compound in this pathway in living systems nih.gov. Further in vivo investigations would typically involve measuring relevant biomarkers related to inflammation, pain, or other targeted physiological processes depending on the intended therapeutic application of this compound.

Metabolism and Biotransformation Pathways in Non-Human Biological Systems

Metabolism studies in pre-clinical species are essential to understand how an organism processes a compound, including its absorption, distribution, metabolism, and excretion (ADME) labcorp.comeuropa.eu. This information helps to identify potential metabolites and understand their fate in the body labcorp.comeuropa.eu. While comprehensive details on the metabolism of this compound specifically are limited in the provided search results, studies on related compounds like Fenclorac, another nonsteroidal anti-inflammatory agent, provide insights into typical metabolic pathways for this class of drugs in animals nih.gov. Fenclorac was shown to be rapidly absorbed and extensively bound to serum albumin in rats, dogs, and monkeys nih.gov. It underwent complete biotransformation before elimination, with the liver, kidney, and small intestine being principal distribution tissues nih.gov. Major urinary metabolites of Fenclorac included hydroxycyclohexyl analogs nih.gov. Species-dependent differences in elimination half-life and primary elimination routes (renal or biliary) were observed for Fenclorac nih.gov. While these findings are for a different compound, they illustrate the types of metabolic investigations conducted in pre-clinical animal studies for NSAIDs and highlight the potential for species-specific metabolic profiles.

Compound Table:

| Compound Name | PubChem CID |

| This compound | 42091 |

Data Table:

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes (Non-Human)

In vitro studies utilizing hepatic microsomes and hepatocytes from non-human species are commonly employed to assess the metabolic stability of a compound and to identify potential metabolites. Liver microsomes, being subcellular fractions enriched in membrane-bound drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, are a primary tool for investigating Phase I metabolism if-pan.krakow.plevotec.comsigmaaldrich.com. Hepatocytes, as intact cells containing a wider range of metabolic enzymes (both Phase I and Phase II) and cofactors, offer a more complete model for predicting in vivo metabolic processes enamine.netlnhlifesciences.org.

Metabolic stability in these systems is typically determined by incubating the compound with microsomes or hepatocytes in the presence of necessary cofactors, such as NADPH for oxidative metabolism, and monitoring the depletion of the parent compound over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) evotec.comenamine.net. The rate of depletion provides an indication of the compound's intrinsic clearance, which is the inherent ability of the liver enzymes to metabolize the unbound drug nuvisan.com.

Metabolite identification involves analyzing the incubation samples for the presence of transformation products. High-resolution mass spectrometry (HRMS) coupled with LC is often used to detect and identify metabolites based on their mass-to-charge ratio and fragmentation patterns wuxiapptec.com. Comparing metabolite profiles across different non-human species (e.g., rat, dog, monkey) and with human systems can reveal species-specific metabolic pathways and help in selecting appropriate animal models for further in vivo studies evotec.comwuxiapptec.comphoenixbio.com.

While specific detailed data on this compound's in vitro metabolic stability and metabolite identification in non-human hepatic microsomes and hepatocytes were not extensively found in the search results, general principles of these studies apply. For instance, a case study on "Compound A" (not explicitly identified as this compound) demonstrated the detection and identification of eight metabolites (M1-M8) using LC-UV-HRMS after incubation in rat, dog, monkey, and human hepatocytes wuxiapptec.com. The relative abundance of these metabolites varied across species, highlighting the importance of evaluating metabolism in multiple non-human species wuxiapptec.com. Another study on a different compound, 3-methyl-4-furoxancarbaldehyde (PRG150), assessed its in vitro metabolic stability in rat liver microsomes, reporting a half-life (t1/2) of 2.4 hours and an intrinsic clearance (CLint) of 5.73 µL/min·mg protein nih.gov. These parameters are indicative of the compound's metabolic rate in this specific non-human system nih.gov.

In Vivo Metabolic Fate and Pathway Elucidation in Animal Models

In vivo metabolism studies in animal models are essential for understanding the complete metabolic fate of a compound within a living organism, including absorption, distribution, metabolism, and excretion (ADME) labcorp.com. These studies complement in vitro findings by providing insights into systemic metabolism, the formation of circulating metabolites, and the routes of excretion labcorp.com.

Animal models commonly used in metabolism studies include rodents (mice and rats), dogs, and non-human primates nuvisan.comlabcorp.commdpi.com. The choice of species often depends on the desired correlation to human metabolism and the specific research questions being addressed wuxiapptec.comphoenixbio.com. Techniques such as administering radiolabeled compounds (e.g., 14C or 3H) allow for tracking the compound and its metabolites in biological samples (e.g., plasma, urine, feces, bile, tissues) researchgate.netnih.gov. Analysis of these samples using techniques like LC-MS, often coupled with radioactivity detection, enables the identification and quantification of the parent compound and its metabolites labcorp.comresearchgate.netnih.gov.

Metabolic pathway elucidation involves mapping the series of biotransformation reactions that the parent compound undergoes, leading to the formation of various metabolites. This often involves identifying Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation, amino acid conjugation) wikipedia.orgdrughunter.com.

While specific in vivo metabolic data for this compound in animal models were not prominently featured in the search results, studies on other compounds provide examples of the methodologies used. For instance, in vivo metabolism and excretion of diclofenac (B195802), a related compound, were investigated in chimeric liver humanized and murinized FRG mice nih.gov. This study revealed a complex pattern of hydroxylated and conjugated metabolites in urine, bile, and fecal extracts, with differences observed between the humanized and murinized models nih.gov. Another study on diclofenac metabolism in dogs indicated that a significant portion of the substance is excreted in urine, with an ester derivative found in bile that undergoes hydrolysis in the duodenum, leading to enterohepatic recirculation frontiersin.org.

The selection of appropriate animal models and the design of in vivo studies are critical for obtaining relevant data on metabolic fate and pathways mdpi.com. Factors such as species-specific enzyme expression and activity can significantly influence metabolic profiles wuxiapptec.comnih.gov.

Identification and Characterization of Novel Biotransformation Enzymes

Identifying and characterizing the specific enzymes responsible for the biotransformation of a compound is a key aspect of metabolism research. This helps to understand the enzymatic basis of metabolic pathways and to assess the potential for drug-drug interactions.

Phase I metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases located mainly in the endoplasmic reticulum of liver cells, which are enriched in microsomal preparations sigmaaldrich.comwikipedia.org. Other enzymes involved in Phase I reactions include flavin-containing monooxygenases (FMOs) if-pan.krakow.pl. Phase II metabolism involves conjugation reactions catalyzed by transferase enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), glutathione (B108866) S-transferases (GSTs), methyltransferases (MTs), N-acetyltransferases (NATs), and amino acid N-acyltransferases (AATs) wikipedia.orgdrughunter.com. These enzymes are found in various cellular compartments, including microsomes and cytosol nih.gov.

Enzyme identification can be performed using a variety of in vitro techniques, including:

Incubation with recombinant enzymes: Incubating the compound with individual recombinant human or non-human enzymes (e.g., specific CYP isoforms or UGTs) can pinpoint which enzymes are capable of metabolizing the compound sigmaaldrich.com.

Inhibition studies: Using selective enzyme inhibitors in microsomal or hepatocyte incubations can help to identify the contribution of specific enzyme families or isoforms to the compound's metabolism nih.gov.

Correlation studies: Correlating the rate of metabolism of the compound in a panel of liver microsomes or hepatocytes with known enzyme activities can suggest which enzymes are involved.

Characterization of enzyme kinetics involves determining parameters such as Michaelis-Menten constant (Km) and maximal velocity (Vmax), which describe the enzyme's affinity for the substrate and its catalytic efficiency if-pan.krakow.pl.

Further research specifically on this compound would be required to definitively identify and characterize the novel biotransformation enzymes involved in its metabolism in non-human species.

Vi. Advanced Analytical Methodologies for Furofenac Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Furofenac Derivatives

High-resolution spectroscopic techniques are fundamental in the structural elucidation of this compound and any potential derivatives that may arise during synthesis, metabolism, or degradation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in this process. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, utilizing the magnetic properties of atomic nuclei. Different NMR experiments (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques like COSY, HSQC, HMBC) can reveal the complete structure of a compound. researchgate.netchemrxiv.org Mass spectrometry, on the other hand, determines the molecular weight of the compound and provides fragmentation patterns that offer clues about its substructures. arcjournals.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, which is critical for confirming proposed structures or identifying unknown species. The combination of NMR and MS data is a powerful approach for definitive structural identification. chemrxiv.orgarcjournals.orgmiljodirektoratet.no Computational techniques are increasingly integrated with spectroscopic data to support and confirm structural assignments, particularly for complex molecules or when sample amounts are limited. researchgate.net

Advanced Chromatographic and Mass Spectrometric Approaches for Metabolic Profiling and Quantification in Research Samples

Chromatographic and mass spectrometric methods are indispensable for the analysis of this compound and its metabolites in complex research samples, such as biological matrices. These techniques enable the separation, identification, and quantification of analytes present in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for metabolic profiling and targeted quantitative analysis. mdpi.comannlabmed.orgplos.orgresearchgate.net LC-MS is particularly suitable for the analysis of polar and non-volatile compounds, while GC-MS is effective for volatile and semi-volatile substances. mdpi.com Both techniques involve separating the components of a mixture using a chromatographic column before they enter a mass spectrometer, which detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns. arcjournals.orgmdpi.comresearchgate.net

Metabolic profiling, or metabolomics, aims to identify and quantify a wide range of metabolites in a biological system to understand metabolic pathways and how they are affected by a compound like this compound. mdpi.comannlabmed.orgplos.orgresearchgate.netnih.gov Advanced MS techniques, such as high-resolution MS and tandem MS (MS/MS), provide the sensitivity and specificity required for detecting and identifying metabolites, even at low concentrations in complex biological matrices like serum, plasma, or cerebrospinal fluid. mdpi.comannlabmed.orgplos.orgresearchgate.net

Quantitative analysis involves precisely measuring the concentration of this compound and its known metabolites in research samples. This is crucial for pharmacokinetic and toxicokinetic studies in preclinical research. biopharmaservices.comallucent.com LC-MS/MS is a common and powerful technique for quantitative analysis due to its high sensitivity, selectivity, and speed. biopharmaservices.comnih.gov The method typically involves developing and validating specific assays for each analyte of interest in the relevant biological matrix. biopharmaservices.comhumanjournals.comich.orgresearchgate.netresearchgate.netnih.govwisdomlib.orgemerypharma.com

Data from chromatographic and mass spectrometric analyses can be extensive, especially in metabolic profiling. Sophisticated data processing and statistical analysis tools are necessary to handle this data, identify significant metabolic changes, and correlate them with research objectives. mdpi.complos.orgresearchgate.net

Application of Imaging Techniques in Pre-clinical Pharmacological Research

Imaging techniques play a valuable role in preclinical pharmacological research involving compounds like this compound by providing non-invasive, in vivo information about tissue structure, function, and metabolism. nih.govdrugtargetreview.com While direct imaging of this compound distribution might require radiolabeling, general preclinical imaging techniques can provide context for its pharmacological effects.

Techniques such as Magnetic Resonance Imaging (MRI), Computed Tomography (CT), Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT) can be used. nih.gov PET and SPECT are particularly relevant for tracing the distribution of radiolabeled compounds or using radiotracers to report on biological processes affected by the drug. nih.govdrugtargetreview.comiaea.org This can help researchers understand where this compound or its effects are localized within the body and how they change over time. drugtargetreview.com

Molecular imaging, in general, can aid in evaluating drug delivery, target engagement, and the impact of the compound on specific biological pathways or disease progression in animal models. drugtargetreview.comiaea.org This provides a spatial and temporal understanding that complements data obtained from ex vivo analytical methods. drugtargetreview.com

Development and Validation of Novel Research Bioanalytical Assays for this compound and its Metabolites

The accurate and reliable quantification of this compound and its metabolites in biological matrices is essential for preclinical research studies, including pharmacokinetic and toxicokinetic evaluations. biopharmaservices.comallucent.comhumanjournals.comich.orgresearchgate.netresearchgate.netjgtps.com This requires the development and rigorous validation of sensitive and specific bioanalytical assays.

Bioanalytical method development involves defining the procedures for sample collection, processing, storage, and analysis. humanjournals.comjgtps.com Key considerations include selecting appropriate sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analytes from the complex biological matrix while minimizing interference. humanjournals.com The choice of analytical technique, often LC-MS/MS, is based on the required sensitivity, selectivity, and throughput. biopharmaservices.comnih.govnih.govwisdomlib.org

Method validation is a critical process that demonstrates the suitability and reliability of the bioanalytical method for its intended purpose. humanjournals.comich.orgresearchgate.netresearchgate.netemerypharma.comjgtps.com Validation parameters typically assessed include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample, including endogenous substances, metabolites, and potential interfering co-administered compounds. biopharmaservices.comich.org

Sensitivity: Determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ), representing the lowest concentrations that can be reliably detected and quantified, respectively. plos.orgnih.govwisdomlib.org

Accuracy: The closeness of the measured value to the true concentration. annlabmed.orgplos.orgnih.govwisdomlib.org

Precision: The reproducibility of the measurements, assessed at different concentration levels (intra-day and inter-day precision). annlabmed.orgplos.orgnih.govwisdomlib.org

Linearity: The relationship between the analyte concentration and the instrument response over a defined range. annlabmed.orgplos.orgnih.govwisdomlib.org

Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix. annlabmed.orgwisdomlib.org

Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, long-term storage at low temperatures) and during sample processing and analysis. biopharmaservices.comich.orgnih.gov

Validation is performed according to established regulatory guidelines to ensure the quality and reliability of the data generated for research studies. humanjournals.comich.orgresearchgate.netresearchgate.netwisdomlib.orgemerypharma.comjgtps.com Full validation is typically required for novel methods or when significant changes are made to existing validated methods. humanjournals.comich.org

Interactive Data Table Example (Illustrative - specific this compound data not found in search results):

While specific quantitative data for this compound and its metabolites from the search results were not available to populate a live interactive table, the types of data generated from bioanalytical method validation studies are illustrated below using hypothetical values consistent with typical validation parameters.

| Validation Parameter | Analyte | Matrix | Concentration Range (µg/mL) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | LLOQ (µg/mL) |

| Accuracy & Precision | This compound | Plasma | 0.01 - 10 | -2.5 to +3.1 | < 5 | < 7 | 0.01 |

| Accuracy & Precision | Metabolite A | Plasma | 0.05 - 20 | -1.8 to +2.7 | < 6 | < 8 | 0.05 |

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways modulated by Furofenac, and how can researchers design experiments to validate these targets?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., COX-1/COX-2 selectivity profiling) paired with molecular docking simulations to identify binding affinities. Validate via gene knockout models (CRISPR/Cas9) to confirm pathway specificity. Include dose-response curves to establish IC₅₀ values .

- Data Presentation : Tabulate enzyme inhibition percentages across concentrations (Table 1). Use western blotting or qPCR to quantify downstream protein/mRNA expression changes .

Q. How should researchers optimize the synthesis of this compound analogs to enhance solubility without compromising anti-inflammatory activity?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict solubility-activity trade-offs. Synthesize analogs with polar substituents (e.g., hydroxyl or amine groups) and test solubility in PBS vs. DMSO. Compare anti-inflammatory efficacy via LPS-induced TNF-α suppression assays in macrophages .

- Contradiction Management : If solubility improvements reduce potency, conduct crystallography to assess steric hindrance or hydrogen-bonding disruptions .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data (e.g., bioavailability in rodent vs. primate models) for this compound be systematically resolved?

- Methodological Answer : Perform species-specific cytochrome P450 metabolic profiling using liver microsomes. Cross-reference with in silico ADMET predictions to identify interspecies metabolic variations. Validate via crossover studies with metabolic inhibitors (e.g., ketoconazole for CYP3A4) .

- Framework Application : Use the FINER criteria to ensure the study is Feasible (adequate sample size), Novel (comparative interspecies analysis), and Relevant (translational implications) .

Q. What experimental design principles should guide clinical trials evaluating this compound’s efficacy in chronic inflammatory diseases?

- Methodological Answer : Adopt a randomized, double-blind, placebo-controlled design with stratified sampling (age, disease severity). Primary endpoints: CRP levels and pain VAS scores; secondary endpoints: GI toxicity incidence. Use adaptive trial designs to adjust dosing based on interim pharmacokinetic data .

- Ethical Considerations : Ensure informed consent protocols explicitly address risks of long-term NSAID use, referencing prior studies on cardiovascular/GI adverse events .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in neurodegenerative models?

- Methodological Answer : Investigate blood-brain barrier (BBB) penetration using LC-MS/MS to quantify brain tissue concentrations. Pair with PET imaging to track neuroinflammation reduction. If BBB penetration is low, design prodrug analogs with increased lipophilicity and test in BBB transporter-knockout models .

- Data Analysis : Apply Bland-Altman plots to assess agreement between in vitro IC₅₀ and in vivo ED₅₀ values .

Methodological Frameworks for Rigor

- Contradiction Analysis : Use the Principal Contradiction Framework ( ) to prioritize confounding variables (e.g., bioavailability vs. metabolic stability) when interpreting conflicting results .

- Research Question Formulation : Apply PICO (Population: e.g., RA patients; Intervention: this compound dose; Comparison: Naproxen; Outcome: CRP reduction) to structure clinical hypotheses .

Tables for Data Interpretation

Table 1 : Comparative COX-1/COX-2 Inhibition by this compound and Reference NSAIDs

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| This compound | 12.3 | 1.8 | 6.8 |

| Ibuprofen | 25.6 | 22.4 | 1.1 |

| Celecoxib | 28.9 | 0.04 | 722.5 |

Source: Hypothetical data modeled after

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.